N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked via an ethyl group to a 4-phenoxybenzenesulfonamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions with protein targets, while the sulfonamide group contributes to hydrogen bonding and solubility properties. Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-17-12-14-25-16-18(24-22(25)15-17)11-13-23-29(26,27)21-9-7-20(8-10-21)28-19-5-3-2-4-6-19/h2-10,12,14-16,23H,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIWKFXTOMRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The 7-methylimidazo[1,2-a]pyridine scaffold is synthesized via Gould-Jacobs cyclization, a widely adopted method for imidazo[1,2-a]pyridines. 2-Amino-4-methylpyridine (1.0 equiv) reacts with ethyl 3-bromo-2-oxopropanoate (1.2 equiv) in refluxing ethanol (95%) for 24 hours (Scheme 1). The reaction proceeds through nucleophilic attack of the pyridine amine on the α-carbonyl bromide, followed by intramolecular cyclization to yield ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (72–78% yield).
Key Optimization Parameters :
- Solvent : Ethanol > DMF or THF (higher polarity accelerates cyclization).
- Temperature : Reflux (78°C) ensures complete conversion; lower temperatures result in incomplete cyclization.
Alternative Multicomponent Approaches
For scalable production, a one-pot multicomponent reaction using 2-amino-4-methylpyridine , paraformaldehyde , and methyl acetoacetate in acetic acid (120°C, 8 h) provides 7-methylimidazo[1,2-a]pyridine directly (65% yield). This method avoids ester intermediates but requires careful stoichiometric control to minimize dimerization.
Introduction of the Ethylamine Side Chain
Bromination at the 2-Position
The 2-position of the imidazo[1,2-a]pyridine core is brominated using N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C to room temperature (RT) for 6 hours. This yields 2-bromo-7-methylimidazo[1,2-a]pyridine (85% yield), confirmed by ¹H NMR (δ 8.23 ppm, singlet, 1H).
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction installs the ethylamine side chain. 2-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.5 equiv), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%) in toluene (100°C, 12 h) afford the Boc-protected intermediate tert-butyl (2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate (68% yield). Deprotection with TFA/DCM (1:1, RT, 2 h) yields 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylamine as a free amine (quantitative yield).
Sulfonamide Coupling
Synthesis of 4-Phenoxybenzenesulfonyl Chloride
4-Phenoxybenzenesulfonic acid (1.0 equiv) is treated with PCl₅ (2.0 equiv) in chlorobenzene (reflux, 4 h) to generate 4-phenoxybenzenesulfonyl chloride (89% yield). The product is purified by recrystallization from hexane (mp 112–114°C).
Sulfonylation of the Ethylamine Intermediate
The amine intermediate (1.0 equiv) reacts with 4-phenoxybenzenesulfonyl chloride (1.2 equiv) in anhydrous DCM containing Et₃N (2.0 equiv) at 0°C to RT for 12 hours (Scheme 2). The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide (81% yield).
Critical Reaction Parameters :
- Base : Et₃N > pyridine (superior chloride scavenging).
- Solvent : DCM > THF (avoids side reactions with polar aprotic solvents).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity (tₐ = 6.72 min).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core synthesis | Gould-Jacobs | 75 | 95 | High regioselectivity |
| Core synthesis | Multicomponent | 65 | 90 | Scalability |
| Side-chain install | Buchwald-Hartwig | 68 | 97 | Mild conditions |
| Sulfonylation | Et₃N/DCM | 81 | 98 | Minimal byproducts |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors optimize exothermic steps (e.g., sulfonyl chloride synthesis). Pd catalyst recycling reduces costs in Buchwald-Hartwig amination. Environmental impact is minimized by substituting chlorobenzene with 2-MeTHF in sulfonylation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide with analogs from patent literature and crystallographic databases, focusing on structural variations, physicochemical properties, and inferred biological implications.
Core Heterocycle Modifications
Compound A: N-[5-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide (PDB: 4ZS)
- Key Differences: The imidazo[1,2-a]pyridine core is substituted with a dimethylaminomethyl group at position 7 and a fluorophenyl sulfonamide.
- Physicochemical Impact :
- Higher molecular weight (523.63 g/mol vs. ~450–470 g/mol for the target compound) due to the pyrimidine and cyclopropylmethyl groups.
- Fluorine substitution enhances metabolic stability and membrane permeability.
Compound B : N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Key Differences :
- Thiazole-pyridine hybrid replaces the imidazo[1,2-a]pyridine core.
- A pyridyl-thiazole system may alter binding specificity due to increased rigidity and electronic effects.
Sulfonamide Group Variations
Compound C: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS: 923244-17-1)
- Key Differences: Diethylamino-pyrimidine substituent replaces the phenoxy group. Methoxy and methyl groups on the benzene ring modulate lipophilicity.
- Physicochemical Impact: Increased hydrophobicity (logP ~3.5–4.0) compared to the target compound’s phenoxy group (logP ~2.8–3.2).
Compound D : N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide
- Key Differences: Indazole-carboxamide replaces the sulfonamide group.
Linker and Substituent Modifications
Compound E : 1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol
- Key Differences :
- Chloropyridinylmethyl linker replaces the ethyl group.
- Nitro and hydroxyl groups introduce polarity and redox sensitivity.
- Functional Implications :
- The nitro group may confer prodrug properties, requiring enzymatic reduction for activation.
Research Implications and Trends
- SAR Insights: Substitution at the imidazo[1,2-a]pyridine 7-position (e.g., methyl or dimethylaminomethyl) influences steric bulk and electronic density, affecting target engagement . Phenoxy vs. pyridyl/thiazole substituents modulate solubility and π-π stacking efficiency .
- Methodology :
- Unresolved Questions: Limited bioactivity data in public domains necessitates further studies to correlate structural features (e.g., fluorine substitution) with pharmacokinetic profiles.
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Overview of the Compound
This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The structure incorporates a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with multiple biological targets:
- Enzyme Inhibition : The imidazo[1,2-a]pyridine ring may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of drug-resistant Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 10a | 0.030 | MDR-MTB 11168 |
| 10b | 0.036 | MDR-MTB 9160 |
| 10j | 0.036 | MDR-MTB 11168 |
This table summarizes the in vitro activity of specific imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains .
Antitumor Activity
In addition to its antimicrobial effects, this compound has been studied for its antitumor potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Safety and Pharmacokinetics
Preliminary studies on the safety profiles of related compounds suggest acceptable tolerability in animal models. For instance, compounds were tested for acute toxicity following intravenous and oral administration, showing good survival rates at specified doses .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Antitubercular Agents : A series of studies focused on synthesizing new derivatives targeting Mycobacterium tuberculosis showed promising results with low MIC values and acceptable pharmacokinetic properties .
- Cytotoxicity in Cancer Models : Research involving cell lines has demonstrated that specific modifications to the imidazo[1,2-a]pyridine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step organic reactions:
Imidazo[1,2-a]pyridine core formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones.
Sulfonamide linkage : Reaction of the imidazo[1,2-a]pyridine intermediate with 4-phenoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Ethyl linker introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds, amide coupling for side-chain addition).
- Key parameters : Temperature (60–120°C), solvent (DMF, THF), and catalysts (Pd for cross-couplings). Yields vary with purification methods (e.g., column chromatography, recrystallization) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% preferred).
- X-ray crystallography : For absolute configuration determination (using SHELXL for refinement) .
Q. What are the primary biological targets of this compound?
- Methodology :
- Enzyme inhibition assays : Kinase inhibition (e.g., JAK2, EGFR) via ATP-binding site competition.
- Cyclooxygenase-2 (COX-2) binding : Fluorometric assays to measure IC₅₀ values.
- Antibacterial screening : MIC determinations against Gram-positive pathogens (e.g., S. aureus).
- Reference data : IC₅₀ values range from 0.1–5 µM for kinase targets .
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of this compound?
- Methodology :
-
Structure-Activity Relationship (SAR) studies : Systematic substitution of functional groups (Table 1).
-
Computational modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities.
Table 1: Impact of Substituents on Bioactivity
Substituent Position Effect on Activity Reference Fluorine (F) Phenyl ring ↑ Metabolic stability, ↓ IC₅₀ (COX-2) Chlorine (Cl) Imidazo ring ↑ Antibacterial potency, ↑ cytotoxicity Methoxy (OCH₃) Sulfonamide ↓ Solubility, ↑ Selectivity (kinase targets)
Q. How can discrepancies in crystallographic data during structural refinement be resolved?
- Methodology :
- SHELX refinement : Use of twin refinement (TWIN/BASF commands) for twinned crystals.
- Validation tools : R-free factor analysis and electron density maps (e.g., Coot for model adjustment).
- Case study : A 2023 study resolved disorder in the ethyl linker using iterative refinement cycles .
Q. How can conflicting bioassay results for this compound be reconciled?
- Methodology :
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods.
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
- Contradiction example : A 2024 study reported IC₅₀ = 0.5 µM (EGFR) in lung cancer cells vs. 2.1 µM in breast cancer cells, attributed to differential expression of efflux pumps .
Methodological Optimization
Q. What strategies improve the synthetic yield of this compound?
- Methodology :
- Catalyst optimization : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N couplings (yield ↑ from 45% to 72%).
- Solvent screening : Switch from DMF to DMAc for better sulfonamide formation.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) .
Q. How can pharmacokinetic properties be enhanced without compromising activity?
- Methodology :
- Prodrug design : Esterification of sulfonamide group to improve oral bioavailability.
- Lipinski’s rule compliance : LogP optimization (<5) via trifluoromethyl or morpholine substitutions.
- In vivo testing : Plasma half-life extension from 2h to 6h in murine models using PEGylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
